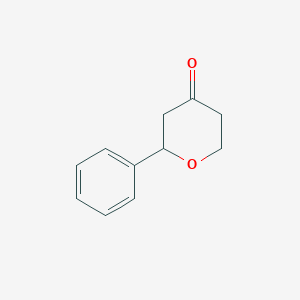
2-phenyldihydro-2H-pyran-4(3H)-one
Vue d'ensemble
Description
“2-phenyldihydro-2H-pyran-4(3H)-one” is a complex organic compound. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The “2-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) attached to the second carbon of the pyran ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of atoms in the molecule. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Applications De Recherche Scientifique
Anti-corrosion Properties : Pyran-2-one derivatives exhibit significant anti-corrosion performance on mild steel in acidic environments. These compounds act as corrosion inhibitors, with effectiveness increasing with concentration. They are classified as mixed-type inhibitors, and their adsorption on surfaces involves chemical bonds (El Hattak et al., 2021).
Crystal Structure Analysis : The crystal structure of pyran-2-one derivatives, such as ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, has been examined. These studies provide insights into the molecular structure and intermolecular interactions of these compounds (Sharmila et al., 2016).
Redox Properties of Complexes : Research into the redox properties of (Cyclopentadienyl)(ene‐1,2‐dithiolate)cobalt(III) complexes containing pyran-2-one derivatives has revealed insights into their electronic structures and potential applications in catalysis and organic synthesis (Dicks et al., 2015).
Synthesis and Applications : Studies on the synthesis of pyran-2-one derivatives under various conditions, including ultrasound irradiation and multi-component approaches, highlight their versatility as precursors in organic synthesis. These methods offer advantages such as simplicity, efficiency, and environmental friendliness (Wang et al., 2011).
Photochromic and Redox Properties : Certain 2H-pyran-2-one derivatives exhibit unique photochromic and redox properties. These characteristics make them potential candidates for applications in materials science, such as in the development of light-responsive materials (Huang et al., 2007).
Environmental-Friendly Synthesis : Phenylboronic acid has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating an environmentally friendly, efficient, and rapid synthesis method (Nemouchi et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWHODSDKVYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597033 | |
| Record name | 2-Phenyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
147688-62-8 | |
| Record name | 2-Phenyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



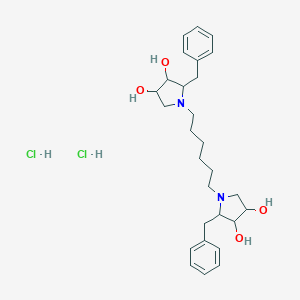
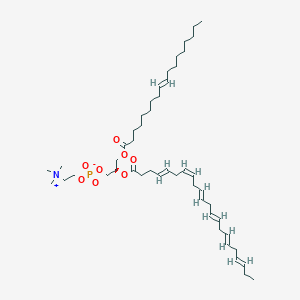
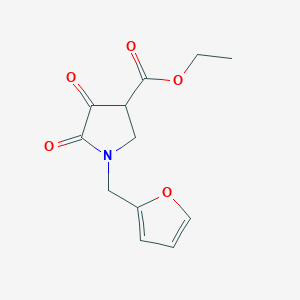
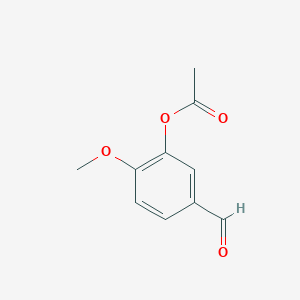

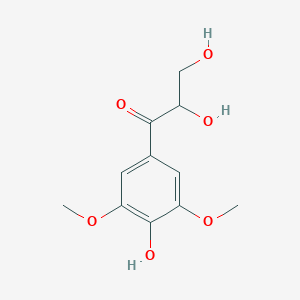
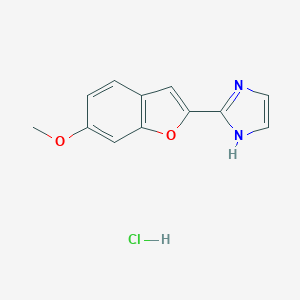
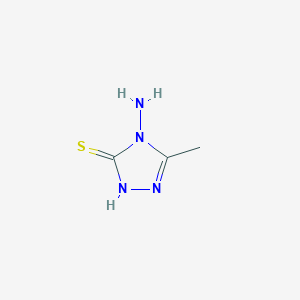
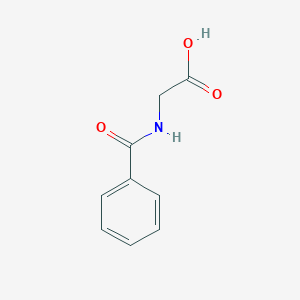
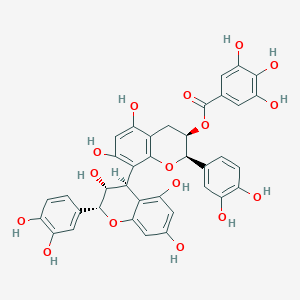
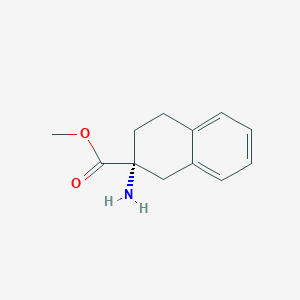
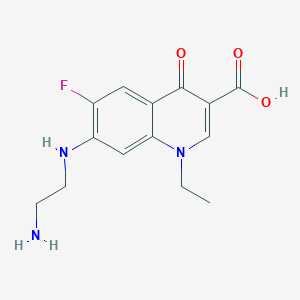
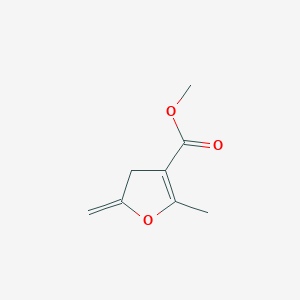
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)